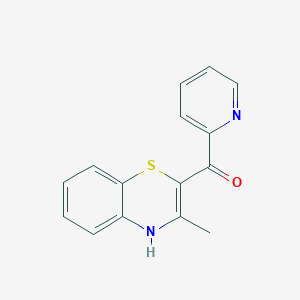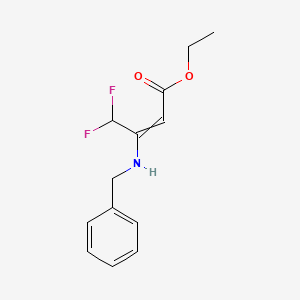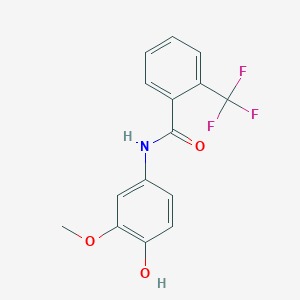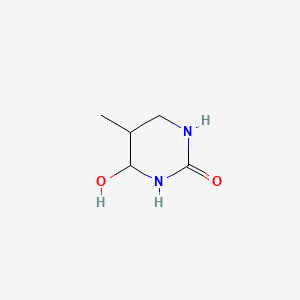![molecular formula C14H17NO B14357016 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile CAS No. 91734-53-1](/img/structure/B14357016.png)
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Oxobicyclo[641]trideca-5,9-diene-2-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the oxo and carbonitrile groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile can be compared with other similar compounds, such as:
13-Oxabicyclo[10.1.0]trideca-4,8-diene: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
8-Oxobicyclo[13.2.2]nonadeca-1(17),15,18-triene-7-carbonitrile: This compound has a larger bicyclic structure and different functional groups. The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
91734-53-1 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
13-oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile |
InChI |
InChI=1S/C14H17NO/c15-10-12-8-3-1-2-6-11-7-4-5-9-13(12)14(11)16/h1-2,4,7,11-13H,3,5-6,8-9H2 |
Clave InChI |
GVDUGOZLJSBFQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2CCC=CC(C2=O)CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)



![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)


![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)

